Molecular Weight Differentiation: 4-Methoxyphenylsulfonyl vs. Halogenated and Polycyclic Aryl Sulfonyl Analogs
The 4-methoxyphenylsulfonyl substituent yields a molecular weight of 327.40 g/mol for the target compound, positioning it at the lower end of the molecular weight distribution among active 1,5-dioxa-9-azaspiro[5.5]undecane sulfonamide derivatives. This is favorable for compliance with medicinal chemistry lead-likeness guidelines (e.g., MW ≤ 350 for fragment-based leads). By comparison, the 3-chloro-4-methoxyphenyl analog carries an additional chlorine atom (MW ~361.8 g/mol), the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl analog adds a fused cyclohexane ring system (~391.5 g/mol), and the 2,6-difluorobenzenesulfonyl analog (MW ~363.4 g/mol) introduces two fluorine atoms . Each additional 34–64 Da of molecular weight can adversely affect passive membrane permeability and oral bioavailability potential if the compound is pursued as a lead [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 327.40 (C₁₅H₂₁NO₅S) |
| Comparator Or Baseline | 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane: ~361.8; 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane: ~391.5; 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane: ~363.4 |
| Quantified Difference | Target is 34–64 Da lighter than halogenated/polycyclic aryl sulfonyl comparators |
| Conditions | Calculated from molecular formulas; no experimental measurement required. |
Why This Matters
For procurement decisions in early drug discovery or chemical biology, a lower molecular weight sulfonamide building block offers greater synthetic flexibility for subsequent derivatization while preserving lead-like physicochemical space, reducing the risk of exceeding MW cutoffs when the scaffold is further elaborated.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
